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molecular formula C10H15N3O2 B8676821 N',N'-dimethyl-N-(4-nitrophenyl)ethane-1,2-diamine

N',N'-dimethyl-N-(4-nitrophenyl)ethane-1,2-diamine

Cat. No. B8676821
M. Wt: 209.24 g/mol
InChI Key: BAGMQZQOPSFTHS-UHFFFAOYSA-N
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Patent
US04975092

Procedure details

To a stirred solution of 4-fluoronitrobenzene (7 g, 50 mmol), N,N-dimethylethylenediamine (5.2 g, 60 mmol) and potassium carbonate (7 g, 50 mmol) in 25 ml of dimethysulfoxide was added 0.2 g of tris(3,6-dioxaheptyl) amine(TDA-1). The heterogenous mixture was heated at 90° for 2 h. After cooling to room temperature, 100 g of crushed ice was added to precipitate out the yellow product in 90% yield (9.4 g, 45 mmol).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
[Compound]
Name
tris(3,6-dioxaheptyl) amine(TDA-1)
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
100 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][CH:3]=1.[CH3:11][N:12]([CH3:16])[CH2:13][CH2:14][NH2:15].C(=O)([O-])[O-].[K+].[K+]>CS(C)=O>[CH3:11][N:12]([CH3:16])[CH2:13][CH2:14][NH:15][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
FC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
5.2 g
Type
reactant
Smiles
CN(CCN)C
Name
Quantity
7 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
tris(3,6-dioxaheptyl) amine(TDA-1)
Quantity
0.2 g
Type
reactant
Smiles
Name
Quantity
25 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
ice
Quantity
100 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The heterogenous mixture was heated at 90° for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
to precipitate out the yellow product in 90% yield (9.4 g, 45 mmol)

Outcomes

Product
Name
Type
Smiles
CN(CCNC1=CC=C(C=C1)[N+](=O)[O-])C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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